homocysteine](/img/structure/B229749.png)
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine (abbreviated as BrNAMH) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in regulating the levels of S-adenosylhomocysteine (SAH) in the body. SAH is a byproduct of many cellular processes, and its accumulation can lead to various health problems. BrNAMH has been shown to have a high affinity for SAHH, making it a promising tool for studying the biochemical and physiological effects of SAH.
作用機序
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine exerts its inhibitory effects on SAHH by binding to the active site of the enzyme and preventing the hydrolysis of SAH. This leads to an accumulation of SAH, which can inhibit the activity of various methyltransferases and other enzymes that depend on S-adenosylmethionine (SAM) as a cofactor. The exact mechanism by which SAH exerts its effects is still under investigation, but it is thought to involve changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
The accumulation of SAH caused by SAHH inhibition has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to changes in DNA methylation and histone modification, which can alter gene expression patterns and contribute to the development of various diseases. It can also lead to changes in cellular metabolism and oxidative stress, which can damage cells and tissues.
実験室実験の利点と制限
One of the main advantages of using N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine in scientific research is its high potency and specificity for SAHH. This allows researchers to selectively inhibit SAHH and study the effects of SAH accumulation on various biological processes. However, the use of N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine also has some limitations. For example, it can be toxic to cells at high concentrations, and its effects on other enzymes and pathways may complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine and its applications in scientific research. Some possible areas of investigation include:
- Further characterization of the biochemical and physiological effects of SAH accumulation in different cell types and tissues.
- Development of new inhibitors of SAHH with improved potency and specificity.
- Investigation of the role of SAHH and SAH in the development and progression of various diseases, such as cancer, cardiovascular disease, and neurological disorders.
- Development of new therapeutic strategies based on SAHH inhibition and SAH modulation.
- Investigation of the effects of SAHH inhibition on the gut microbiome and its potential role in the development of various diseases.
合成法
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-naphthalene sulfonyl chloride with homocysteine thiolactone. The resulting intermediate is then treated with methyl iodide to yield N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine. The purity of the final product can be improved by recrystallization and chromatography.
科学的研究の応用
N-[(4-bromo-1-naphthyl)sulfonyl](methyl)homocysteine has been used in a wide range of scientific studies to investigate the role of SAHH and SAH in various biological processes. For example, it has been used to study the effects of SAHH inhibition on DNA methylation, histone modification, and gene expression. It has also been used to investigate the role of SAH in regulating the activity of methyltransferases, which are enzymes that play a critical role in epigenetic regulation.
特性
分子式 |
C15H16BrNO4S2 |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
2-[(4-bromonaphthalen-1-yl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H16BrNO4S2/c1-22-9-8-13(15(18)19)17-23(20,21)14-7-6-12(16)10-4-2-3-5-11(10)14/h2-7,13,17H,8-9H2,1H3,(H,18,19) |
InChIキー |
NKDDXNNITUYCGY-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
正規SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Benzyloxy)butyl]-1,3-propanediol](/img/structure/B229666.png)
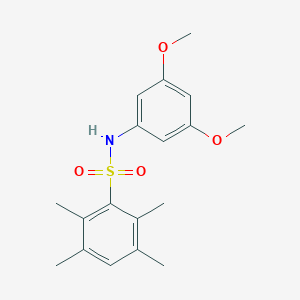
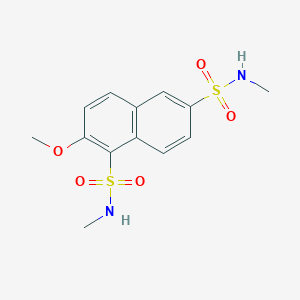
![1-acetyl-N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B229674.png)
![1-[(4-Fluoro-2-methylphenyl)sulfonyl]proline](/img/structure/B229679.png)
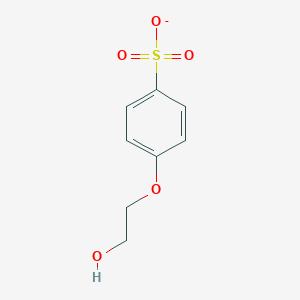
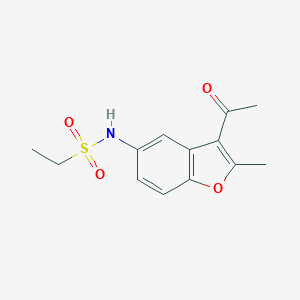
![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)
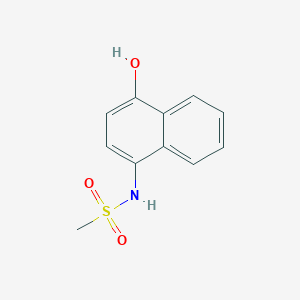
![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-(3-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)methanesulfonamide](/img/structure/B229694.png)